15-Methoxypinusolidic acid
Overview
Description
15-Methoxypinusolidic acid is a labdane diterpene compound isolated from the leaves of Calocedrus microlepic . It has been found to induce apoptosis in murine microglial cells, presumably via inhibition of the cell cycle progression .
Molecular Structure Analysis
The molecular formula of 15-Methoxypinusolidic acid is C21H30O5 . Its molecular weight is 362.5 g/mol . The IUPAC name is (1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid .Physical And Chemical Properties Analysis
15-Methoxypinusolidic acid is a powder . Its molecular weight is 362.5 g/mol . Other physical and chemical properties are not detailed in the sources retrieved.Scientific Research Applications
Plant Disease Control
- Application Summary : Utilized as an antifungal agent in agriculture to control plant diseases like rice blast caused by Magnaporthe oryzae .
- Methods of Application : Isolated from Platycladus orientalis, it’s applied to plants in the form of a methanol extract. The effective concentrations range from 100 to 200 μg/mL .
- Results : It showed over 75% disease control efficacy at all concentrations tested, suggesting potential as a crop protection agent .
Adipocyte Differentiation Inhibition
- Application Summary : Investigated for its role in suppressing adipocyte differentiation, which is crucial for obesity and metabolic disease research .
- Results : Dose-dependent inhibition of adipocyte differentiation was observed, indicating its potential use in treating obesity-related disorders .
Neuroprotection
- Application Summary : Explored for its neuroprotective effects against glutamate-induced neurotoxicity, which is relevant in various neurological disorders .
- Results : Induced significant changes in gene expression related to the cell cycle pathway and apoptosis, suggesting therapeutic potential for CNS injuries .
Anti-inflammatory Functions
- Application Summary : Studied for its anti-inflammatory properties, particularly in the context of suppressing nitric oxide generation by inhibiting inducible nitric oxide synthase .
- Results : Demonstrated suppression of nitric oxide generation, highlighting its potential as an anti-inflammatory agent .
Apoptosis Induction
- Application Summary : Analyzed for its ability to induce apoptosis in microglial cells, which is significant for understanding its role in cell cycle progression and potential therapeutic applications .
- Results : Confirmed induction of apoptosis, presumably via inhibition of cell cycle progression .
Additional Applications
- Application Summary : Beyond the specific applications mentioned, 15-Methoxypinusolidic acid has been isolated as a compound with potential therapeutic activities, including neuroprotection and anti-inflammatory effects .
- Results : Demonstrated significant protective activity against glutamate-induced neurotoxicity in rat cortical cells, suggesting a broad spectrum of potential therapeutic applications .
Plant Disease Control
- Application Summary : Utilized as an antifungal agent in agriculture to control plant diseases like rice blast caused by Magnaporthe oryzae .
- Methods of Application : Isolated from Platycladus orientalis, it’s applied to plants in the form of a methanol extract. The effective concentrations range from 100 to 200 μg/mL .
- Results : It showed over 75% disease control efficacy at all concentrations tested, suggesting potential as a crop protection agent .
Adipocyte Differentiation Inhibition
- Application Summary : Investigated for its role in suppressing adipocyte differentiation, which is crucial for obesity and metabolic disease research .
- Results : Dose-dependent inhibition of adipocyte differentiation was observed, indicating its potential use in treating obesity-related disorders .
Neuroprotection
- Application Summary : Explored for its neuroprotective effects against glutamate-induced neurotoxicity, which is relevant in various neurological disorders .
- Results : Induced significant changes in gene expression related to the cell cycle pathway and apoptosis, suggesting therapeutic potential for CNS injuries .
Anti-inflammatory Functions
- Application Summary : Studied for its anti-inflammatory properties, particularly in the context of suppressing nitric oxide generation by inhibiting inducible nitric oxide synthase .
- Results : Demonstrated suppression of nitric oxide generation, highlighting its potential as an anti-inflammatory agent .
Apoptosis Induction
- Application Summary : Analyzed for its ability to induce apoptosis in microglial cells, which is significant for understanding its role in cell cycle progression and potential therapeutic applications .
- Results : Confirmed induction of apoptosis, presumably via inhibition of cell cycle progression .
Additional Applications
- Application Summary : Beyond the specific applications mentioned, 15-Methoxypinusolidic acid has been isolated as a compound with potential therapeutic activities, including neuroprotection and anti-inflammatory effects .
- Results : Demonstrated significant protective activity against glutamate-induced neurotoxicity in rat cortical cells, suggesting a broad spectrum of potential therapeutic applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREKSZUASHFFQA-OBNOUSFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-Methoxypinusolidic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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